4,6-Estradiene-3,17-dione
Overview
Description
4,6-Estradiene-3,17-dione, also known as estra-4,9-diene-3,17-dione, is a synthetic, orally active anabolic-androgenic steroid (AAS) of the 19-nortestosterone group that was never introduced for medical use . It is thought to be a prohormone of dienolone . It is also known as a steroid with antiglucocorticoid activity .
Molecular Structure Analysis
The molecular formula of 4,6-Estradiene-3,17-dione is C18H22O2 . Its molecular weight is 270.36600 . The structure is not light-sensitive .Physical And Chemical Properties Analysis
4,6-Estradiene-3,17-dione has a density of 1.15g/cm3 . Its boiling point is 453.3ºC at 760 mmHg . The melting point is between 183-185˚C . It is not a restricted compound .Scientific Research Applications
Role in Estrogen Synthesis and Breast Cancer : 4-Hydroxy-f-androstene-3,17-dione, a related compound, inhibits the conversion of 4-androstene-3,17-dione to estrogens. This inhibition can reduce estrogen levels significantly, demonstrating potential applications in controlling estrogen-dependent reproductive and neoplastic processes, including breast cancer treatment (Brodie, Schwarzel, Shaikh, & Brodie, 1977).
Impact on Steroid Metabolism : The metabolism of 1,4-androstadiene-3,17-dione by human placental microsomes, a process related to 4,6-Estradiene-3,17-dione, has been studied, showing its conversion into various estrogenic compounds. This highlights its importance in steroid metabolism and potential applications in studying hormonal pathways (Milewich, Bradfield, Coe, Masters, & Macdonald, 1981).
Effects in Reproduction and Endocrine Function : Studies on the human testis have shown that related steroids can impact testosterone formation, indicating potential applications in understanding reproductive health and endocrine disorders (Yanaihara, Troen, Troen, & Troen, 1972).
Role in Prostatic Cancer Treatment : Research suggests that precursors to estrone, similar in structure to 4,6-Estradiene-3,17-dione, could be used in treating hormone-sensitive prostatic adenocarcinoma, potentially offering a less risky alternative to estrogen treatments (Marks & Petrow, 1983).
Safety And Hazards
The safety data sheet suggests not to breathe the dust of 4,6-Estradiene-3,17-dione . Contact during pregnancy or nursing should be avoided . After handling, skin should be washed thoroughly . Eating, drinking, or smoking while using this product should be avoided . Release to the environment should be avoided . Protective gloves, protective clothing, eye protection, and face protection should be worn .
properties
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,10,13-16H,3,5-9H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSFRYHLOMZMFQ-QXUSFIETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C=C[C@H]3[C@@H]1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20927528 | |
Record name | Estra-4,6-diene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Estradiene-3,17-dione | |
CAS RN |
13209-45-5 | |
Record name | Estra-4,6-diene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13209-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Estradiene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013209455 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-4,6-diene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20927528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.